1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
CAS No.:
Cat. No.: VC16447326
Molecular Formula: C21H18F4N4OS2
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18F4N4OS2 |
|---|---|
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
| Standard InChI | InChI=1S/C21H18F4N4OS2/c22-14-4-1-2-5-16(14)28-7-9-29(10-8-28)19(30)13-32-20-26-15(17-6-3-11-31-17)12-18(27-20)21(23,24)25/h1-6,11-12H,7-10,13H2 |
| Standard InChI Key | SDIISOCROBPUCU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Introduction
Molecular Formula
The molecular formula for this compound is , indicating the presence of fluorine, sulfur, and nitrogen atoms, which contribute to its unique chemical properties.
Synthesis Pathway
While specific synthesis protocols for this compound are not directly available from the provided data, general strategies for similar compounds involve:
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Preparation of the Piperazine Derivative:
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Functionalization of piperazine with a 2-fluorophenyl group using nucleophilic substitution reactions.
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Formation of the Pyrimidine Moiety:
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The pyrimidine ring can be synthesized through condensation reactions involving thiourea derivatives and appropriate aldehydes or ketones.
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Thioether Bond Formation:
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The sulfur bridge is introduced by reacting the pyrimidine derivative with an ethanone-based precursor under controlled conditions.
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These steps typically require catalysts (e.g., potassium carbonate) and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions efficiently.
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical environments of hydrogen (H) and carbon (C). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Detects functional groups like C=O, C-F, and S-C bonds. |
| X-ray Crystallography | Determines precise molecular geometry and intermolecular interactions. |
Medicinal Chemistry
Compounds containing piperazine and pyrimidine cores are widely studied for their pharmacological activities. This specific compound may exhibit:
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Antimicrobial Activity: Similar pyrimidine derivatives have shown antibacterial and antifungal properties due to their ability to disrupt microbial cell processes.
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CNS Activity: Piperazine derivatives are known to interact with central nervous system (CNS) receptors, potentially making this compound a candidate for neuropharmacological studies.
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Anti-inflammatory Properties: The trifluoromethyl group often enhances lipophilicity, aiding in membrane permeability and bioactivity.
Molecular Docking Studies
Computational studies could predict this compound's binding affinity to biological targets such as enzymes or receptors, paving the way for drug development.
Limitations and Future Research
While promising, further studies are needed to evaluate:
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Toxicity Profiles: Assessing safety in biological systems.
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Biological Efficacy: Testing against specific diseases or conditions.
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Optimization of Synthesis: Developing cost-effective methods for large-scale production.
This compound represents an exciting scaffold for drug discovery due to its multifunctional groups and potential bioactivities. Further experimental validation will determine its utility in pharmaceuticals or other applications.
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